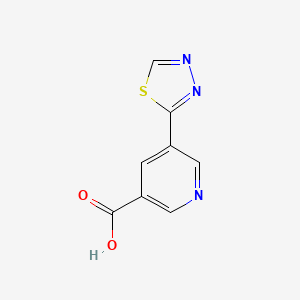
5-(1,3,4-Thiadiazol-2-yl)nicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1,3,4-噻二唑-2-基)烟酸是一种杂环化合物,其特征在于噻二唑环与烟酸部分融合。由于该化合物在医药化学、农业和材料科学等各个领域具有潜在的应用价值,因此引起了人们的极大兴趣。噻二唑和烟酸官能团的存在赋予了它独特的化学和生物学性质。
准备方法
合成路线和反应条件
5-(1,3,4-噻二唑-2-基)烟酸的合成通常涉及在特定条件下对适当的前体进行环化。 一种常见的办法是让2-氨基-5-巯基-1,3,4-噻二唑与烟酸衍生物在脱水剂(如三氯氧磷)存在下反应 。该反应通常在回流条件下进行,以促进目标产物的形成。
工业生产方法
5-(1,3,4-噻二唑-2-基)烟酸的工业生产可能涉及类似的合成路线,但规模更大。使用连续流反应器和优化的反应条件可以提高化合物的产率和纯度。此外,实施绿色化学原理(例如使用环境友好的溶剂和催化剂)可以使生产过程更加可持续。
化学反应分析
反应类型
5-(1,3,4-噻二唑-2-基)烟酸可以进行各种化学反应,包括:
氧化: 在适当的条件下,噻二唑环可以被氧化成亚砜或砜。
还原: 如果存在硝基,则可以使用还原剂(如氢气在催化剂存在下)将其还原成氨基。
取代: 该化合物可以进行亲核取代反应,特别是在噻二唑环附近的部位。
常用试剂和条件
氧化: 可以使用过氧化氢或间氯过氧苯甲酸等试剂。
还原: 钯碳催化加氢是一种常用的方法。
取代: 在碱性条件下可以使用胺类或硫醇类等亲核试剂进行取代反应。
主要产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可以生成亚砜或砜,而还原可以生成氨基衍生物。
科学研究应用
5-(1,3,4-噻二唑-2-基)烟酸在科学研究中具有广泛的应用:
化学: 它作为合成更复杂杂环化合物的构件。
生物学: 该化合物表现出抗菌和抗真菌活性,使其成为开发新型抗生素的潜在候选药物.
医学: 由于其抗炎和抗癌特性,它在治疗各种疾病方面显示出前景.
工业: 该化合物可用于开发具有独特电子和光学性能的新材料。
作用机制
5-(1,3,4-噻二唑-2-基)烟酸的作用机制涉及它与特定分子靶标和途径的相互作用。 例如,其抗菌活性归因于其抑制细菌细胞壁合成的能力,通过靶向参与肽聚糖生物合成的酶 。此外,其抗炎作用是通过抑制环氧合酶(在炎症反应中起关键作用)介导的。
相似化合物的比较
类似化合物
1,3,4-噻二唑: 在许多生物活性化合物中发现的核心结构。
烟酸: 以其在NAD+和NADP+生物合成中的作用而闻名。
2-氨基-1,3,4-噻二唑: 合成各种噻二唑衍生物的前体。
独特性
5-(1,3,4-噻二唑-2-基)烟酸的独特性在于噻二唑和烟酸部分的结合,这赋予了它独特的化学和生物学性质。这种双功能增强了它在各种应用中作为多功能化合物的潜力,使其区别于其他类似化合物。
属性
CAS 编号 |
1346687-59-9 |
|---|---|
分子式 |
C8H5N3O2S |
分子量 |
207.21 g/mol |
IUPAC 名称 |
5-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H5N3O2S/c12-8(13)6-1-5(2-9-3-6)7-11-10-4-14-7/h1-4H,(H,12,13) |
InChI 键 |
NMSUAJZKXMBXOB-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC=C1C(=O)O)C2=NN=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


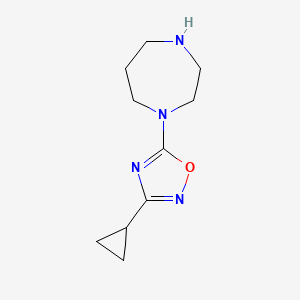

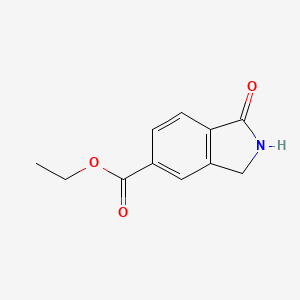
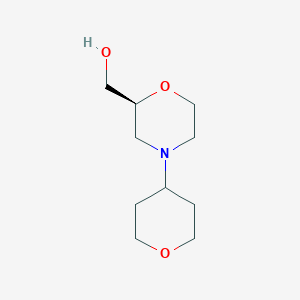
![1-Ethyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11897168.png)
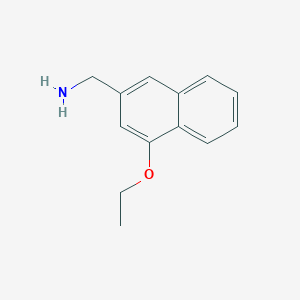
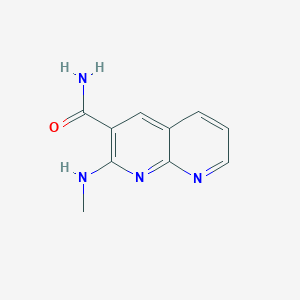


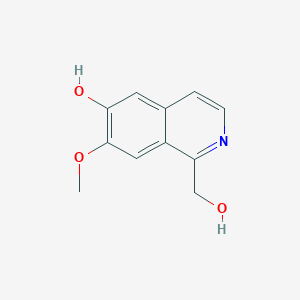


![5-(2-Hydroxyethyl)-4-imino-1-methyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11897226.png)

